molecular formula C14H13N3O2S B2565718 N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide CAS No. 2034376-45-7

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide

Cat. No.: B2565718
CAS No.: 2034376-45-7
M. Wt: 287.34
InChI Key: DFMOOAJPFLHARV-UHFFFAOYSA-N
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Description

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures, including furan, pyrazole, and thiophene

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyrazole intermediates, followed by their coupling with thiophene-3-carboxamide. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or sodium methoxide for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(furan-3-yl)ethyl)thiophene-3-carboxamide
  • N-(4-(furan-3-yl)benzyl)thiophene-3-carboxamide
  • N-(3-(benzofuran-2-yl)propyl)thiophene-3-carboxamide

Uniqueness

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide is unique due to its combination of furan, pyrazole, and thiophene rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c18-14(12-2-6-20-10-12)15-3-4-17-8-13(7-16-17)11-1-5-19-9-11/h1-2,5-10H,3-4H2,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMOOAJPFLHARV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=CN(N=C2)CCNC(=O)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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